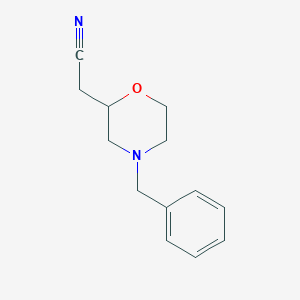

4-Benzyl-2-morpholinacétonitrile

Vue d'ensemble

Description

The compound 4-Benzyl-2-morpholineacetonitrile is a versatile molecule that serves as a precursor or intermediate in various chemical reactions and syntheses. It is related to morpholine-based structures that have been studied for their potential in catalysis, pharmaceuticals, and material sciences.

Synthesis Analysis

The synthesis of morpholine derivatives can be achieved through various routes. For instance, 4-[(E)-2-(4-Cyanophenyl)diazenyl]-morpholine was synthesized from a coupling reaction between morpholine and a diazonium ion derived from 4-aminobenzoic acid . Another example is the synthesis of 4-(3-amino-4-morpholino-1H-indazole-1-carbonyl)benzonitrile, which involved the condensation of 4-cyanobenzoic acid with 4-morpholino-1H-indazol-3-amine . Additionally, α-(substituted-phenyl)-4-morpholineacetonitriles were used in 1,4-additions to various unsaturated esters and nitriles, showcasing a versatile synthetic route to pyridazinones .

Molecular Structure Analysis

X-ray crystallography has been employed to determine the molecular structure of morpholine derivatives. For example, the crystal structure of a morpholine-containing compound was determined to belong to the monoclinic system, space group P21/c . Similarly, the structure of 4-fluoro-3-(morpholinosulfonyl)benzo[b]thiophene-2-carboxylate was elucidated using single-crystal X-ray analysis, revealing its existence in the same space group . These studies provide insights into the geometric and electronic configurations of these molecules.

Chemical Reactions Analysis

Morpholine derivatives participate in a variety of chemical reactions. The aminolysis of 4-nitrophenyl 3,5-dinitrobenzoate with cyclic secondary amines in acetonitrile suggests a catalytic six-membered cyclic transition state . Electrochemical synthesis has also been used to produce 4-morpholino-2-(arylsulfonyl)benzenamines, indicating the versatility of morpholine derivatives in green chemistry . Furthermore, benzimidazol-2-ylcyanoketone oxime ethers containing morpholine moieties have been synthesized and tested for antifungal activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of morpholine derivatives are influenced by their molecular structure. The photophysical characterization of 4-[(E)-2-(4-cyanophenyl)diazenyl]-morpholine revealed its absorption and emission spectra, which are important for understanding its electronic transitions . The compound's emission lifetime data also provided evidence of two excited state transitions . Additionally, the alkaline hydrolysis of various morpholine-containing compounds has been studied, providing insights into their reactivity and the mechanisms of their reactions .

Applications De Recherche Scientifique

- Application: Le 4-Benzyl-2-morpholinacétonitrile est un synthon précieux dans diverses réactions organiques. Son enrichissement, son faible coût et ses excellentes propriétés de solvant le rendent largement applicable en synthèse organique .

- Exemple: Des chercheurs ont utilisé le tétrafluoroborate de 2,4,6-triphénylpyrylium (PC1) comme catalyseur pour convertir l'alcool benzylique et l'acétonitrile en amides par irradiation de lumière bleue .

- Exemple: Des chercheurs ont exploré son utilisation dans la synthèse d'oléfines tétrasubstituées et de composés hétérocycliques .

Synthèse organique et cyanométhylation

Conversions électrochimiques

Réactions d'amidation

Propriétés

IUPAC Name |

2-(4-benzylmorpholin-2-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O/c14-7-6-13-11-15(8-9-16-13)10-12-4-2-1-3-5-12/h1-5,13H,6,8-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMCDTSZTCIFXNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1CC2=CC=CC=C2)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40390619 | |

| Record name | (4-Benzylmorpholin-2-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40390619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

57962-45-5 | |

| Record name | (4-Benzylmorpholin-2-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40390619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-ethyl-5-[1-(4-ethylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1274613.png)

![1-Isopropyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B1274619.png)